molecular formula C12H12F4O2 B13683558 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid

5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid

Cat. No.: B13683558
M. Wt: 264.22 g/mol
InChI Key: CXXYXDKVPYUGDY-UHFFFAOYSA-N
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Description

5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid is an organic compound characterized by the presence of a fluorinated aromatic ring and a pentanoic acid chain. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the fluorine atoms. These properties make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid typically involves the introduction of the fluorinated aromatic ring into the pentanoic acid structure. One common method is the Friedel-Crafts acylation reaction, where 4-fluoro-2-(trifluoromethyl)benzoyl chloride reacts with pentanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.

    Reduction: The aromatic ring can be reduced under specific conditions to form partially or fully hydrogenated products.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of peroxides or carboxylate derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Functionalized aromatic compounds with new substituents replacing the fluorine atoms.

Scientific Research Applications

5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of fluorine atoms.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid is influenced by its ability to interact with specific molecular targets. The electron-withdrawing fluorine atoms enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects or biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid stands out due to its specific structural features, such as the combination of a pentanoic acid chain with a highly fluorinated aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C12H12F4O2

Molecular Weight

264.22 g/mol

IUPAC Name

5-[4-fluoro-2-(trifluoromethyl)phenyl]pentanoic acid

InChI

InChI=1S/C12H12F4O2/c13-9-6-5-8(3-1-2-4-11(17)18)10(7-9)12(14,15)16/h5-7H,1-4H2,(H,17,18)

InChI Key

CXXYXDKVPYUGDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CCCCC(=O)O

Origin of Product

United States

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